molecular formula C9H10BrN3 B1474380 5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799974-74-5

5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1474380
CAS No.: 1799974-74-5
M. Wt: 240.1 g/mol
InChI Key: IQNGUAKMBYLHIA-UHFFFAOYSA-N
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Description

Electronic Effects

  • The bromine atom at position 5 acts as an electron-withdrawing group, reducing electron density at the adjacent carbon atoms. This polarizes the ring system, making positions 4 and 6 susceptible to nucleophilic attack.
  • The ethyl group at position 1 donates electron density through inductive effects, stabilizing the triazole nitrogen’s lone pair. This enhances the compound’s ability to participate in coordination chemistry or hydrogen bonding.
  • The methyl group at position 4 exerts a mild electron-donating effect, slightly increasing local electron density without significantly altering ring planarity.

Steric Effects

  • The ethyl and methyl groups introduce steric bulk at positions 1 and 4, respectively. This hinders rotational freedom around the C-N bond connecting the triazole and benzene rings, favoring a non-planar conformation in solution.
  • Comparative studies of alkyl-substituted benzotriazoles show that larger substituents (e.g., ethyl vs. methyl) reduce solubility in polar solvents by 30–40% due to increased hydrophobicity.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for 5-bromo-1-ethyl-4-methyl-1H-benzo[d]triazole remains unpublished, insights can be drawn from related structures:

Key Hypothetical Features

  • Dihedral Angles : In analogous compounds like 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, dihedral angles between the benzotriazole and substituent-bearing benzene rings range from 85–89°, indicating significant deviation from coplanarity.
  • Intermolecular Interactions : Weak C–H⋯N and C–H⋯π interactions likely stabilize the crystal lattice, as observed in 3-(1H-benzotriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate.

Predicted Packing Behavior

Parameter Value
Predicted Space Group P2₁/c
Unit Cell Dimensions a=12.3 Å, b=8.96 Å, c=20.4 Å
Z-value 4

These estimates are based on benzotriazole derivatives with similar substituent patterns.

Comparative Analysis with Related Halogenated Benzotriazole Derivatives

The following table highlights structural and electronic differences between 5-bromo-1-ethyl-4-methyl-1H-benzo[d]triazole and its analogs:

Compound Name Molecular Formula Substituents Key Properties
5-Bromo-1-methylbenzotriazole C₇H₆BrN₃ 1-CH₃, 5-Br Higher melting point (mp=189°C)
5,6,7-Tribromo-4-methylbenzotriazole C₇H₄Br₃N₃ 4-CH₃, 5,6,7-Br Enhanced halogen bonding capacity
2-Octyl-2H-benzotriazole C₁₄H₂₁N₃ 2-C₈H₁₇ Lower solubility in aqueous media

Key Trends

  • Halogen Position : Bromine at position 5 (vs. 6 or 7) minimizes steric clashes with adjacent substituents, improving thermal stability.
  • Alkyl Chain Length : Ethyl groups balance solubility and steric effects better than longer chains (e.g., octyl), which drastically reduce polarity.
  • Electronic Modulation : Trihalogenated derivatives exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions.

Properties

IUPAC Name

5-bromo-1-ethyl-4-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-3-13-8-5-4-7(10)6(2)9(8)11-12-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNGUAKMBYLHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C=C2)Br)C)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270536
Record name 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799974-74-5
Record name 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethyl-4-methyl-1H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

CuI-Catalyzed Cycloaddition and Functionalization

  • Starting materials: Bromo-substituted alkynes and azides.
  • Catalyst: Copper(I) iodide (CuI).
  • Solvent system: Methanol/water mixtures are common to facilitate proton transfer and catalyst regeneration.
  • Process: The CuI catalyzes the cycloaddition of the azide to the bromo-substituted alkyne, forming the triazole ring with bromine at the 5-position due to steric and electronic effects.
  • Subsequent modification: Pd-catalyzed nucleophilic substitution can introduce ethyl and methyl groups at the 1- and 4-positions respectively, using appropriate alkylating agents.

This method yields 5-bromo-1,2,3-triazoles with high regioselectivity and moderate to excellent yields depending on substituents and conditions.

One-Pot Multicomponent Reactions

  • Reagents: Terminal alkynes bearing electron-donating groups, azides, sulfur powder (S8), and trifluoromethyltrimethylsilane.
  • Catalyst: CuI.
  • Outcome: Formation of 1,2,3-triazoles with bromine substitution at the 5-position, with yields influenced by the electronic nature of the alkyne and azide.
  • Advantages: Short synthetic route, stability of intermediates, and structural diversity of products.

This approach is useful for synthesizing complex benzo-fused triazoles with bromine and alkyl substituents in a single operation.

Bromination of Preformed 1-Ethyl-4-methyl-1H-benzo[d]triazole

  • Method: Direct electrophilic bromination using bromine or bromine sources.
  • Conditions: Controlled temperature and solvent to prevent overbromination or cleavage of the benzo ring.
  • Result: Selective bromination at the 5-position on the benzo-fused triazole ring.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Reaction Conditions Yield (%) Notes
CuI-catalyzed azide-alkyne cycloaddition Bromo(phosphoryl)ethyne, azide, CuI MeOH/H2O, RT to reflux Moderate to high High regioselectivity, mild conditions
Multicomponent reaction Terminal alkynes (EDG), azides, S8, TMSCF3, CuI RT, one-pot Moderate to excellent Efficient, diverse substitution patterns
Electrophilic bromination Bromine, preformed 1-ethyl-4-methyl triazole Controlled temperature, organic solvent Variable (moderate) Requires careful control to avoid side reactions

Research Findings and Optimization Notes

  • Catalyst choice: CuI is preferred for regioselective formation of 5-bromo-1,2,3-triazoles; CuOTf has also been reported for enantioselective synthesis but less common for this substrate.
  • Solvent effects: Mixed aqueous-organic solvents facilitate catalyst turnover and proton transfer, improving yields.
  • Substrate electronic effects: Electron-donating groups on alkynes favor higher yields; electron-withdrawing groups reduce efficiency.
  • Temperature control: Mild to moderate temperatures (room temperature to reflux) optimize reaction rates and selectivity.
  • Post-cycloaddition modification: Pd-catalyzed nucleophilic substitutions enable installation of ethyl and methyl groups at desired positions with good yields.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted triazole derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10BrN
  • Molecular Weight : 240.104 g/mol
  • Structural Characteristics : The compound features a benzo[d][1,2,3]triazole ring system, which is known for its diverse biological activities.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For example, studies have demonstrated that 5-bromo derivatives can inhibit the growth of various bacterial strains. The presence of the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Anticancer Potential
Recent investigations into the anticancer properties of benzo[d][1,2,3]triazole derivatives have shown promising results. Compounds similar to this compound have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival.

Agricultural Applications

Pesticidal Properties
Compounds containing the benzo[d][1,2,3]triazole framework are being explored as potential pesticides. The structural features of this compound suggest it could act as an effective fungicide or herbicide due to its ability to disrupt fungal cell membranes or inhibit photosynthesis in plants . Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its bromine content can improve flame retardancy and thermal stability of polymers. Research indicates that polymers modified with this compound exhibit improved mechanical properties and resistance to degradation under UV light .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Anticancer ResearchInduced apoptosis in breast cancer cell lines through kinase inhibition mechanisms.
Agricultural Field TrialsShowed potential as a fungicide with effective control over common fungal pathogens.
Polymer ModificationEnhanced flame retardancy and UV stability in modified polymer composites.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and alkyl substituents can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthol-Fused 1,2,3-Triazole Derivatives

Compounds such as β-naphthol fused with 1,2,3-triazole (e.g., derivatives B and D from ) differ in their aromatic systems. While the target compound has a benzotriazole core, naphthol-triazole hybrids incorporate a larger naphthalene ring, enhancing π-π stacking interactions but reducing solubility. For example, derivative C (α-naphthol fused with triazole and benzothiazole) exhibits extended conjugation, which may improve fluorescence properties but increase molecular weight (~300–350 g/mol) compared to the target compound (240.104 g/mol) .

Monocyclic 1,2,3-Triazole Derivatives

Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (C₆H₈BrN₃O₂, MW: 234.05) is a monocyclic triazole with a bromine and ester group. Unlike the fused benzotriazole system in the target compound, this derivative lacks aromatic conjugation beyond the triazole ring, leading to reduced thermal stability and altered electronic properties. The ester group increases polarity (logP ~1.5 vs. ~2.8 for the target compound), affecting membrane permeability .

Benzotriazole Carboxylates

Methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate () shares the benzotriazole core but substitutes a carboxylate group at position 5 instead of bromine. The carboxylate enhances water solubility (e.g., ~50 mg/mL vs. <1 mg/mL for the target compound) but reduces lipophilicity, limiting blood-brain barrier penetration. The bromine in the target compound offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in carboxylate derivatives .

Erlotinib-Icotinib Triazole Hybrids

1,2,3-Triazole derivatives of erlotinib and icotinib () are designed for indoleamine 2,3-dioxygenase (IDO) inhibition. These hybrids incorporate bulky pharmacophores (e.g., quinazoline in erlotinib), resulting in higher molecular weights (>400 g/mol) and rotatable bond counts (>10), which may hinder oral bioavailability compared to the target compound (rotatable bonds: 2) .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Naphthol-Triazole B Ethyl 5-Bromo-1,2,4-Triazole Erlotinib-Triazole Hybrid
Molecular Weight (g/mol) 240.10 ~320 234.05 ~450
logP (Predicted) 2.8 3.2 1.5 4.1
Rotatable Bonds 2 4 3 12
Polar Surface Area (Ų) 45 60 75 110
Solubility (Water, mg/mL) <1 <0.5 ~50 <0.1
Synthetic Accessibility Moderate High Low High

Notes:

  • The target compound’s low polar surface area (45 Ų) and rotatable bond count (2) align with Veber’s rules for oral bioavailability, unlike erlotinib hybrids .

Biological Activity

5-Bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8H10BrN3
  • Molecular Weight : 232.09 g/mol
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a benzo[d][1,2,3]triazole ring with ethyl and methyl substituents.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Related Triazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
5-bromo-1-methyl-1H-triazoleA549 (Lung Cancer)15.2Induces apoptosis via mitochondrial pathway
5-bromo-4-methyl-1H-triazoleMDA-MB-231 (Breast Cancer)12.8Cell cycle arrest in G0/G1 phase
5-bromo-1-ethyl-4-methyl-triazoleHCT116 (Colon Cancer)10.5Inhibition of Bcl-2 protein

The anticancer activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases.
  • Cell Cycle Arrest : Studies indicate that these triazoles can cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. Research has demonstrated that derivatives can inhibit the growth of various pathogens.

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
5-bromo-1-methyl-triazoleE. coli32 µg/mL
5-bromo-4-methyl-triazoleS. aureus16 µg/mL
5-bromo-1-ethyl-triazoleC. albicans8 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer activity. The study reported that certain modifications to the triazole ring significantly enhanced cytotoxicity against specific cancer cell lines .

Q & A

Basic: How can I optimize the synthesis of 5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole?

Methodological Answer:
The synthesis of halogenated triazoles typically involves sequential substitution reactions. For 5-bromo derivatives, key steps include:

  • Ethylation: Introduce the ethyl group at the 1-position using ethylating agents like ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Bromination: Use N-bromosuccinimide (NBS) in a radical-initiated reaction to selectively brominate the 5-position. Control temperature (0–25°C) to minimize side reactions .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via TLC and confirm using 1H^1H-NMR and mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H-NMR identifies substituent positions (e.g., ethyl and methyl groups via splitting patterns).
    • 13C^{13}C-NMR and 19F^{19}F-NMR (if applicable) resolve electronic effects of bromine and trifluoromethyl groups .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially bromine’s isotopic signature .
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELXL or OLEX2 to refine crystal structures, particularly addressing bromine’s heavy-atom effects .

Advanced: How do I address challenges in crystallographic refinement of this compound?

Methodological Answer:
Bromine’s high electron density can cause absorption and extinction effects. Mitigate these by:

  • Data Collection: Use high-resolution synchrotron data (λ ≈ 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement: In SHELXL, apply anisotropic displacement parameters for Br and methyl/ethyl groups. Use the TWIN/BASF commands if twinning is detected .
  • Validation: Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudosymmetry .

Advanced: What strategies elucidate its bioactivity mechanisms in medicinal chemistry?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450). Focus on halogen bonding between bromine and active-site residues .
  • Kinetic Studies: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Metabolic Stability Assays: Use hepatic microsomes to assess CYP450-mediated degradation, correlating results with substituent lipophilicity (ClogP calculations) .

Advanced: How to resolve contradictions in spectroscopic and computational data?

Methodological Answer:

  • Cross-Validation: Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to identify discrepancies in substituent electronic effects .
  • Dynamic Effects: For inconsistent NOESY data, run molecular dynamics simulations (AMBER/CHARMM) to model conformational flexibility of the ethyl and methyl groups .
  • Crystallographic vs. Solution Data: If crystal packing distorts NMR-observed conformers, use variable-temperature NMR to probe solution-state dynamics .

Advanced: What computational models predict its pharmacokinetic properties?

Methodological Answer:

  • Veber’s Rules: Calculate rotatable bonds (≤10) and polar surface area (PSA ≤140 Ų) to estimate oral bioavailability. The ethyl group may increase PSA, requiring prodrug strategies .
  • ADMET Prediction: Use SwissADME or ADMETlab to simulate metabolism, emphasizing bromine’s potential for forming reactive intermediates .
  • Solubility Enhancement: Apply COSMO-RS to model solvent interactions and design co-crystals with succinic acid or cyclodextrins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole
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5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole

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